molecular formula C16H25NO B443853 3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE

3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE

Cat. No.: B443853
M. Wt: 247.38g/mol
InChI Key: JYXQENDVZSKDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE is an organic compound with the molecular formula C16H25NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two methyl groups on the benzene ring and a hexyl chain attached to the nitrogen atom of the amide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE typically involves the acylation of 3,4-dimethylbenzoic acid with 1-methylhexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE is unique due to the presence of both the hexyl chain and the two methyl groups on the benzene ring. This combination of structural features can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38g/mol

IUPAC Name

N-heptan-2-yl-3,4-dimethylbenzamide

InChI

InChI=1S/C16H25NO/c1-5-6-7-8-14(4)17-16(18)15-10-9-12(2)13(3)11-15/h9-11,14H,5-8H2,1-4H3,(H,17,18)

InChI Key

JYXQENDVZSKDHE-UHFFFAOYSA-N

SMILES

CCCCCC(C)NC(=O)C1=CC(=C(C=C1)C)C

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=C(C=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.